3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core, substituted with an oxadiazole ring and a bromophenyl group
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Material Science: The compound’s heterocyclic structure could be useful in the design of organic semiconductors or other advanced materials.
Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different molecular targets.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as anti-inflammatory effects
Result of Action
Similar compounds have been found to exhibit various biological activities
Biochemical Analysis
Biochemical Properties
The compound’s biochemical properties are largely determined by its structural features. The oxadiazole ring is a heterocyclic compound that has been associated with various biological activities . The bromophenyl group can enhance the lipophilicity of the compound, potentially influencing its interactions with biomolecules
Cellular Effects
The cellular effects of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one are currently unknown. It is possible that the compound could influence cell function through its interactions with various cellular components. Its potential impact on cell signaling pathways, gene expression, and cellular metabolism would be of particular interest .
Molecular Mechanism
It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Quinoline synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
The uniqueness of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one lies in its combination of a quinoline core with an oxadiazole ring and a bromophenyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c1-3-24-11-16(18(25)15-10-12(2)4-9-17(15)24)20-22-19(23-26-20)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXXPEYCTNDOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.